

# comprehensive literature review of 2-Amino-3-phenylpropanamide research

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## Compound of Interest

Compound Name: 2-Amino-3-phenylpropanamide

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An In-depth Technical Review of **2-Amino-3-phenylpropanamide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This whitepaper provides a comprehensive technical review of **2-Amino-3-phenylpropanamide**, a derivative of the essential amino acid phenylalanine. Also known as phenylalaninamide, this compound serves as a crucial building block in peptide synthesis and as an intermediate in the manufacturing of various pharmaceuticals. This document consolidates current research on its chemical properties, synthesis methodologies, biological activities, and experimental protocols. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for research and development applications.

## Introduction

**2-Amino-3-phenylpropanamide** (C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O) is an organic compound structurally derived from phenylalanine, featuring an amide group in place of the carboxylic acid.<sup>[1]</sup> This modification imparts unique chemical properties and biological activities that make it a compound of interest in pharmaceuticals and organic synthesis.<sup>[1]</sup> It exists as two stereoisomers, the (S) and (R) enantiomers, which exhibit different biological effects, underscoring the importance of stereochemistry in its applications.<sup>[1]</sup> The S-enantiomer, in particular, demonstrates significantly enhanced biological activity.<sup>[1]</sup> This review will delve into the synthesis, properties,

and known biological roles of this compound, providing a technical foundation for professionals in drug development and biochemical research.

## Chemical and Physical Properties

**2-Amino-3-phenylpropanamide** is a solid at room temperature.[1] Its identity is confirmed through various identifiers and its properties are well-documented. The hydrochloride salt form is also commonly used in research and is noted for its solubility in water.[2]

Property	Value	Reference(s)
IUPAC Name	2-amino-3-phenylpropanamide	[3]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O	[1][3]
Molecular Weight	164.20 g/mol	[3][4]
CAS Number	17193-31-6 (for racemate)	[3]
(S)-enantiomer CAS	5241-58-7	[1]
(R)-enantiomer CAS	5241-59-8	[1]
SMILES	<chem>C1=CC=C(C=C1)CC(C(=O)N)N</chem>	[3]
InChIKey	OBSIQMZKFXFYLV-UHFFFAOYSA-N	[3]
Synonyms	Phenylalaninamide, H-DL-Phe-NH <sub>2</sub> , DL-Phenylalanineamide	[3][4]

## Synthesis and Experimental Protocols

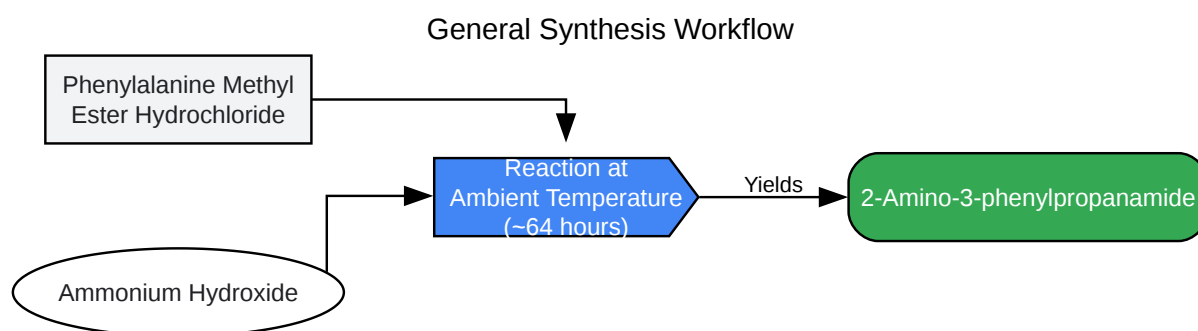
Several methods for the synthesis of **2-Amino-3-phenylpropanamide** have been developed, aiming for high yield and purity.

### Synthesis from Phenylalanine Methyl Ester

A prevalent method involves the ammonolysis of a phenylalanine ester.

Experimental Protocol:

- Phenylalanine methyl ester hydrochloride is dissolved in an ammonium hydroxide solution.
- The reaction mixture is stirred at ambient temperature.
- The reaction proceeds for an extended period, typically around 64 hours, to yield **2-Amino-3-phenylpropanamide**.<sup>[1]</sup>



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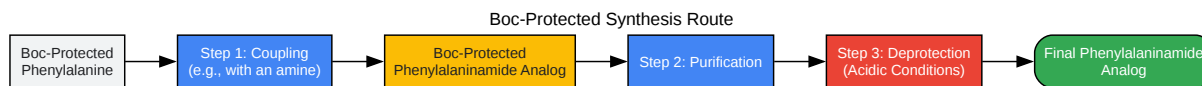
A general workflow for the synthesis of **2-Amino-3-phenylpropanamide**.

## Synthesis from Boc-Protected Phenylalanine

For creating derivatives and maintaining stereochemical integrity, a route starting from Boc-protected amino acids is employed. This allows for targeted modifications without racemization.<sup>[5]</sup>

Experimental Protocol: This is a generalized three-step synthesis for producing analogs:

- Coupling: The carboxyl group of Boc-protected phenylalanine is activated and coupled with a desired amine.
- Purification: The resulting Boc-protected amide is purified.
- Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed, typically under acidic conditions, to yield the final phenylalaninamide analog.



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Synthesis route for analogs from Boc-protected phenylalanine.

## Enantiomeric Resolution

Separating the (S) and (R) enantiomers is critical due to their differing biological activities.[1]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for enantiomeric resolution.[1]

- A specialized chiral stationary phase is used in the HPLC column.
- A mobile phase is selected to achieve differential interaction between the enantiomers and the stationary phase.
- One specific technique involves a dynamic-coating procedure using N-decyl-L-spinacine as a chiral selector, which separates aromatic amino acid derivatives via electrostatic and weak nonbonding interactions.[1]

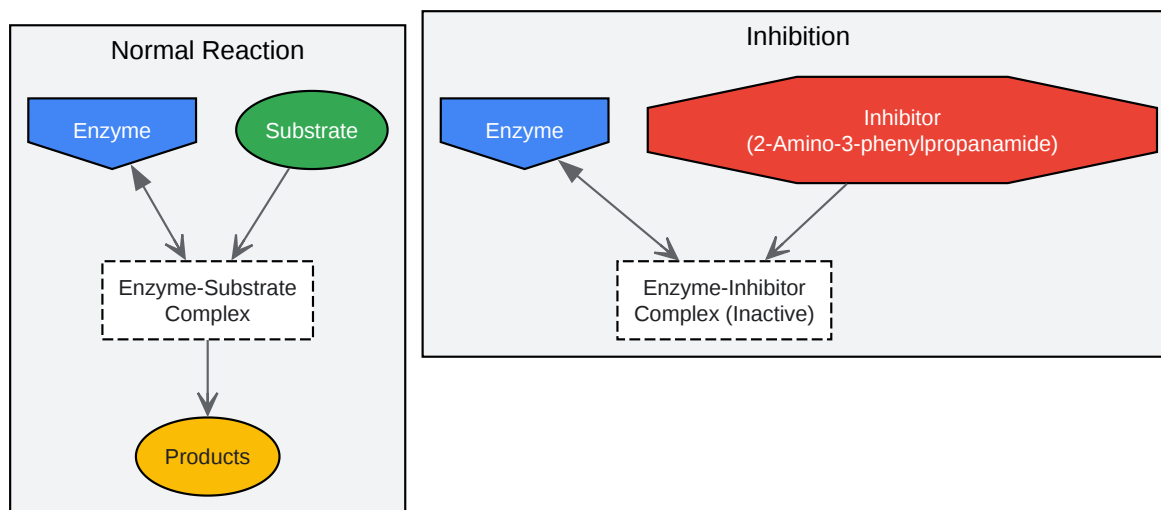
## Biological Activity and Applications

**2-Amino-3-phenylpropanamide**'s structural similarity to L-phenylalanine underpins its diverse biological roles.

## Enzyme Inhibition

The compound can act as a substrate analog, mimicking natural amino acid substrates to competitively inhibit enzymes involved in their metabolism.[1] This property is valuable for studying metabolic pathways and for developing new therapies.[1] It has been shown to interact with enzymes in the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids and lignins.[1][6]

Mechanism of Competitive Inhibition

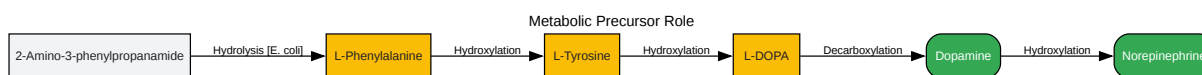


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Competitive inhibition by **2-Amino-3-phenylpropanamide**.

## Role in Neuroscience and Metabolism

As a derivative of L-phenylalanine, the compound is closely linked to neurotransmitter synthesis. L-phenylalanine is a precursor to dopamine and norepinephrine.[1][7] Research suggests that **2-Amino-3-phenylpropanamide** may interact with these pathways, potentially influencing mood and cognitive functions, making its hydrochloride salt a component in some dietary supplements.[1][7] Furthermore, studies with *Escherichia coli* show that the compound can be slowly hydrolyzed to yield free phenylalanine, indicating it can be processed within metabolic pathways.[8]



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Role as a precursor in neurotransmitter synthesis pathways.

## Applications in Synthesis

The primary application of **2-Amino-3-phenylpropanamide** is as a building block in peptide synthesis.[1][7] By incorporating this amide-terminated amino acid, researchers can create novel peptides with specific properties for studying protein function or for developing new therapeutic agents.[1] Its derivatives have also been investigated for other activities; for example, certain phenylalaninamides have been synthesized and tested for antimycobacterial properties.[5]

## Conclusion

**2-Amino-3-phenylpropanamide** is a versatile molecule with significant applications in biochemical and pharmaceutical research. Its role as a phenylalanine analog allows it to function as an enzyme inhibitor and a precursor in key metabolic pathways. The stereospecificity of its biological activity highlights the necessity for precise enantiomeric separation techniques. The established synthesis protocols provide a solid foundation for producing this compound and its derivatives for further investigation into novel peptides and potential therapeutic agents. Future research should focus on elucidating its specific enzyme targets and quantifying its inhibitory constants, as well as exploring the therapeutic potential of its derivatives in greater detail.

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